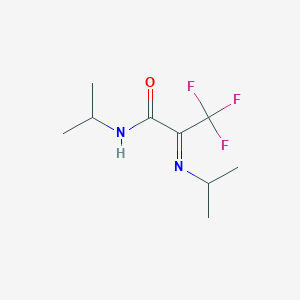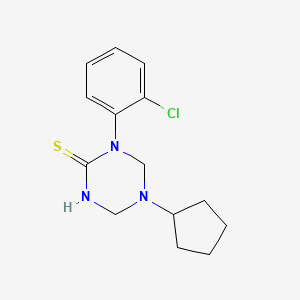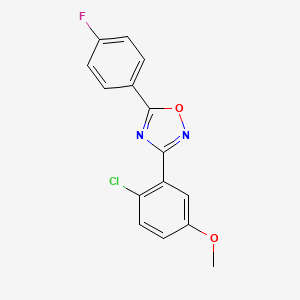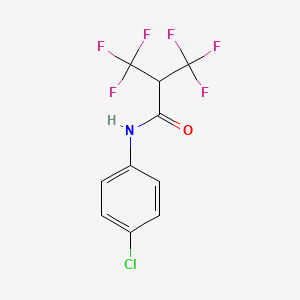![molecular formula C21H27N5O4 B11479241 N-(2-{[5-(1-adamantyl)-2-methyl-3-furoyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11479241.png)
N-(2-{[5-(1-adamantyl)-2-methyl-3-furoyl]amino}ethyl)-4-amino-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that features a unique combination of adamantane, furan, and oxadiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common approach includes the following steps:
Formation of the Adamantane Derivative: The adamantane moiety is introduced through a reaction involving adamantane carboxylic acid and suitable reagents to form an adamantane derivative.
Furan Ring Formation: The furan ring is synthesized via cyclization reactions involving appropriate precursors and catalysts.
Oxadiazole Ring Formation: The oxadiazole ring is formed through a cyclization reaction involving hydrazine derivatives and carboxylic acids.
Coupling Reactions: The final compound is obtained by coupling the adamantane-furan intermediate with the oxadiazole derivative under specific reaction conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.
Materials Science: Its unique structural properties make it suitable for the development of advanced materials such as nanowires and polymers.
Organic Synthesis: The compound serves as a valuable intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide: Similar in structure but differs in the indole moiety.
Adamantane Derivatives: Various adamantane derivatives with different functional groups.
Uniqueness
N-(2-{[5-(ADAMANTAN-1-YL)-2-METHYLFURAN-3-YL]FORMAMIDO}ETHYL)-4-AMINO-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its combination of adamantane, furan, and oxadiazole rings, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C21H27N5O4 |
|---|---|
Molecular Weight |
413.5 g/mol |
IUPAC Name |
N-[2-[[5-(1-adamantyl)-2-methylfuran-3-carbonyl]amino]ethyl]-4-amino-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C21H27N5O4/c1-11-15(19(27)23-2-3-24-20(28)17-18(22)26-30-25-17)7-16(29-11)21-8-12-4-13(9-21)6-14(5-12)10-21/h7,12-14H,2-6,8-10H2,1H3,(H2,22,26)(H,23,27)(H,24,28) |
InChI Key |
LRLNTELNBIYQRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(O1)C23CC4CC(C2)CC(C4)C3)C(=O)NCCNC(=O)C5=NON=C5N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-(3,4-dimethoxyphenyl)-2-{[(3,4,5-trimethoxyphenyl)carbonyl]amino}thiophene-3-carboxylate](/img/structure/B11479166.png)

![5-(4-Bromophenyl)-3-{4-[(4-fluorobenzyl)oxy]phenyl}-1,2,4-oxadiazole](/img/structure/B11479174.png)
![methyl 1-bromo-3,4,6-trihydroxy-2-methoxy-5-oxo-5H-benzo[7]annulene-8-carboxylate](/img/structure/B11479177.png)
![2-amino-6-(3-chlorophenyl)-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B11479184.png)


![Methyl 3-[(3-methoxybenzyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B11479204.png)
![2-(4-methoxyphenoxy)-N-[4-([1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B11479210.png)
![N-{2-[(2-chlorophenyl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl}-2-methylpropanamide](/img/structure/B11479213.png)
![2-hydroxy-N'-{(1E)-1-[1-(2-methoxyethyl)-4,5-dioxo-2-phenylpyrrolidin-3-ylidene]ethyl}benzohydrazide](/img/structure/B11479223.png)
![N-{4-[4-(morpholin-4-ylmethyl)-1,3-thiazol-2-yl]phenyl}-1-benzothiophene-2-carboxamide](/img/structure/B11479233.png)

![3-cyclohexyl-N-{2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]ethyl}propanamide](/img/structure/B11479248.png)
